molecular formula C13H20N2O2 B1615491 1-[2-(3-Methoxyphenoxy)ethyl]piperazine CAS No. 148315-69-9

1-[2-(3-Methoxyphenoxy)ethyl]piperazine

Cat. No. B1615491
CAS RN: 148315-69-9
M. Wt: 236.31 g/mol
InChI Key: RKKDHOAVZQZXCE-UHFFFAOYSA-N
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Description

“1-[2-(3-Methoxyphenoxy)ethyl]piperazine” is a chemical compound with the molecular weight of 236.31 . It is also known as MeOPP. The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-[2-(3-Methoxyphenoxy)ethyl]piperazine” is 1S/C13H20N2O2/c1-16-12-3-2-4-13 (11-12)17-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-[2-(3-Methoxyphenoxy)ethyl]piperazine” has a molecular weight of 236.31 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius .

Scientific Research Applications

  • Synthesis and Pharmacological Applications :

    • Dopamine Uptake Inhibition : Ironside et al. (2002) describe the scale-up synthesis of a dopamine uptake inhibitor, GBR-12909, which is structurally similar to 1-[2-(3-Methoxyphenoxy)ethyl]piperazine. This research focuses on developing an environmentally friendly, high-yield synthesis process for this compound (Ironside et al., 2002).
    • Potential Antidepressants : Wieringa et al. (2010) investigated a series of 1-[2-[(2-phenoxyphenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as potential antidepressants, exploring their activity as dopamine-reuptake inhibitors (Wieringa et al., 2010).
  • Radiochemistry and Imaging :

    • PET Imaging Studies : Plenevaux et al. (2000) conducted research on [18F]p-MPPF, a radiolabeled antagonist structurally related to 1-[2-(3-Methoxyphenoxy)ethyl]piperazine, for studying serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).
  • Bioactivity and Therapeutic Potential :

    • Cocaine-Abuse Therapeutic Agents : Hsin et al. (2002) synthesized and evaluated derivatives of GBR 12909 and GBR 12935 for their potential as long-acting agents in the treatment of cocaine abuse. This research highlights the importance of stereochemistry in binding affinity and selectivity (Hsin et al., 2002).
    • HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) explored analogues of U-80493E, including 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of non-nucleoside inhibitors (Romero et al., 1994).
  • Cardiotropic Activity :

    • Antiarrhythmic Potential : Mokrov et al. (2019) synthesized and evaluated the cardiotropic activity of various 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, demonstrating their potential in antiarrhythmic therapy (Mokrov et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDHOAVZQZXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354056
Record name 1-[2-(3-methoxyphenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Methoxyphenoxy)ethyl]piperazine

CAS RN

148315-69-9
Record name 1-[2-(3-methoxyphenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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